Pirimicarb-d6

Description

The exact mass of the compound Pirimicarb D6 (dimethylcarbamate D6) is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

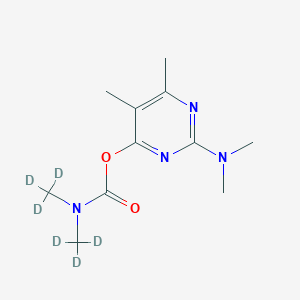

[2-(dimethylamino)-5,6-dimethylpyrimidin-4-yl] N,N-bis(trideuteriomethyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18N4O2/c1-7-8(2)12-10(14(3)4)13-9(7)17-11(16)15(5)6/h1-6H3/i5D3,6D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFGYUFNIOHWBOB-SCPKHUGHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=C(N=C1OC(=O)N(C)C)N(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])N(C(=O)OC1=NC(=NC(=C1C)C)N(C)C)C([2H])([2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10583596 | |

| Record name | 2-(Dimethylamino)-5,6-dimethylpyrimidin-4-yl bis[(~2~H_3_)methyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10583596 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1015854-66-6 | |

| Record name | 2-(Dimethylamino)-5,6-dimethylpyrimidin-4-yl bis[(~2~H_3_)methyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10583596 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1015854-66-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Pirimicarb-d6 as an Acetylcholinesterase Inhibitor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pirimicarb, a carbamate insecticide, is a potent inhibitor of acetylcholinesterase (AChE), a critical enzyme in the nervous system of insects and mammals. Its mechanism of action involves the reversible carbamoylation of the serine residue within the active site of AChE, leading to the accumulation of the neurotransmitter acetylcholine and subsequent disruption of nerve function. This technical guide provides an in-depth analysis of the mechanism of action of pirimicarb as an AChE inhibitor, with a particular focus on its deuterated analog, pirimicarb-d6. While experimental data on the kinetic parameters of this compound are not currently available in the public domain, this guide synthesizes the known quantitative data for pirimicarb, details relevant experimental protocols for studying carbamate-AChE interactions, and provides a theoretical framework for understanding the potential isotopic effects of deuteration on its inhibitory activity.

Introduction

Acetylcholinesterase (AChE) is a serine hydrolase that terminates nerve impulses by catalyzing the hydrolysis of the neurotransmitter acetylcholine.[1] Inhibition of this enzyme is a key mechanism for a variety of therapeutic agents and insecticides.[2] Pirimicarb is a selective carbamate insecticide widely used for the control of aphids.[3] Like other carbamates, its insecticidal activity stems from its ability to inhibit AChE.[1][2] The deuterated form, this compound, in which six hydrogen atoms on the dimethylcarbamoyl moiety are replaced with deuterium, is primarily utilized as an internal standard in analytical chemistry for residue analysis. However, the introduction of deuterium can potentially influence the kinetics of enzyme inhibition, a phenomenon known as the kinetic isotope effect. This guide explores the established mechanism of pirimicarb and discusses the theoretical implications of deuteration on its interaction with AChE.

Mechanism of Action of Pirimicarb as an AChE Inhibitor

The inhibition of AChE by pirimicarb is a multi-step process that results in a transiently inactivated, carbamoylated enzyme. This reversible inhibition is a hallmark of carbamate insecticides.[2]

The overall reaction can be summarized as follows:

E + I ⇌ E-I → E-C + L

Where:

-

E represents the active acetylcholinesterase enzyme.

-

I is the pirimicarb inhibitor.

-

E-I is the initial reversible Michaelis-Menten complex.

-

E-C is the carbamoylated, inactive enzyme.

-

L is the leaving group (2-(dimethylamino)-5,6-dimethylpyrimidin-4-ol).

The carbamoylated enzyme can then be reactivated through a slow hydrolysis process, which regenerates the active enzyme.

Signaling Pathway of AChE Inhibition by Pirimicarb

The interaction of pirimicarb with AChE disrupts the normal cholinergic signaling pathway. The following diagram illustrates this disruption.

References

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Core Applications of Deuterated Pirimicarb

Introduction

In the landscape of modern analytical science, particularly within the realms of environmental monitoring, food safety, and toxicology, the demand for precision and accuracy in quantitative analysis is paramount. Pirimicarb, a potent carbamate insecticide, is subject to stringent regulatory limits due to its potential health and environmental impacts. Consequently, the ability to reliably quantify its residues and metabolites is a critical undertaking for researchers. This whitepaper elucidates the primary and indispensable role of Pirimicarb-d6, a deuterated stable isotope of Pirimicarb, in cutting-edge scientific research. Its principal application lies in its use as an internal standard for isotope dilution mass spectrometry (IDMS), a gold-standard technique for quantitative analysis.

Core Application: Isotope Dilution Mass Spectrometry

This compound serves as an ideal internal standard for the quantification of Pirimicarb and its metabolites in complex matrices such as fruits, vegetables, and environmental samples.[1][2][3] The six deuterium atoms on the dimethylcarbamate moiety give it a molecular weight of 244.32 g/mol , a +6 mass shift from the native Pirimicarb. This mass difference allows for its distinct detection by a mass spectrometer while ensuring that its chemical and physical properties, including chromatographic retention time and ionization efficiency, are nearly identical to the unlabeled analyte.

The use of this compound in isotope dilution mass spectrometry effectively mitigates several sources of analytical error, including variations in sample preparation, matrix effects, and instrument response.[4] By introducing a known quantity of this compound into a sample at the beginning of the analytical workflow, any loss of the target analyte during extraction, cleanup, and analysis is mirrored by a proportional loss of the internal standard. The final quantification is based on the ratio of the signal from the native analyte to that of the isotopically labeled standard, leading to highly accurate and precise results.

Experimental Workflow for Residue Analysis using this compound

The following diagram illustrates a typical experimental workflow for the quantitative analysis of Pirimicarb residues in a given sample matrix using this compound as an internal standard.

Detailed Experimental Protocols

While specific protocols are matrix-dependent, a generalized methodology for the analysis of Pirimicarb in produce using this compound and LC-MS/MS is outlined below. This protocol is a composite of best practices found in the literature.[1][5][6]

1. Sample Preparation (QuEChERS Method)

-

Homogenization: A representative 10-15 g portion of the sample (e.g., fruit or vegetable) is homogenized.

-

Internal Standard Spiking: A known amount of this compound solution in a suitable solvent (e.g., acetonitrile) is added to the homogenized sample.

-

Extraction: 10 mL of acetonitrile is added, and the sample is shaken vigorously for 1 minute. A mixture of salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate tribasic dihydrate, and 0.5 g sodium citrate dibasic sesquihydrate) is added, and the sample is again shaken vigorously for 1 minute.

-

Centrifugation: The sample is centrifuged at ≥3000 rcf for 5 minutes.

-

Dispersive Solid-Phase Extraction (d-SPE) Cleanup: An aliquot of the supernatant is transferred to a d-SPE tube containing a sorbent mixture (e.g., PSA and MgSO₄) to remove interfering matrix components. The tube is vortexed for 30 seconds and then centrifuged.

-

Final Extract Preparation: The supernatant is filtered through a 0.22 µm filter into an autosampler vial for LC-MS/MS analysis.

2. LC-MS/MS Analysis

-

Chromatographic Separation: A reversed-phase C18 column is typically used with a gradient elution of water and methanol or acetonitrile, both containing a modifier such as formic acid or ammonium formate to improve ionization.[5]

-

Mass Spectrometric Detection: The mass spectrometer is operated in positive electrospray ionization (ESI+) mode. Multiple Reaction Monitoring (MRM) is used for quantification. The precursor ion for Pirimicarb is [M+H]⁺ at m/z 239, and for this compound, it is [M+H]⁺ at m/z 245. Specific product ions are monitored for both the analyte and the internal standard to ensure selectivity and accurate quantification.

Quantitative Data Summary

The primary output of research utilizing this compound is quantitative data on the concentration of Pirimicarb and its metabolites in various samples. The tables below summarize typical parameters and findings from such studies.

Table 1: Typical LC-MS/MS Parameters for Pirimicarb and this compound

| Parameter | Pirimicarb | This compound | Reference |

| Precursor Ion (m/z) | 239 | 245 | [5] |

| Product Ion 1 (m/z) | 182 | 188 | [5] |

| Product Ion 2 (m/z) | 72 | 78 | [5] |

| Collision Energy (eV) | Analyte Dependent | Analyte Dependent | [5] |

| Retention Time (min) | Column/Method Dependent | Column/Method Dependent | [5] |

Table 2: Representative Performance Data for Pirimicarb Quantification using this compound

| Matrix | Fortification Level (mg/kg) | Average Recovery (%) | Relative Standard Deviation (RSD, %) | Limit of Quantification (LOQ, mg/kg) | Reference |

| Fruits | 0.01 - 0.1 | 85 - 110 | < 15 | 0.01 | [1][6] |

| Vegetables | 0.01 - 0.1 | 90 - 105 | < 15 | 0.01 | [1][6] |

| Water | 0.001 - 0.01 | 95 - 115 | < 10 | 0.001 | [7] |

Signaling Pathways and Logical Relationships

The use of this compound is confined to analytical chemistry and does not extend to the elucidation of biological signaling pathways. Pirimicarb's mechanism of action is the inhibition of acetylcholinesterase, a well-understood pathway.[8] The logical relationship central to the use of this compound is that of an ideal internal standard in isotope dilution analysis, as depicted in the following diagram.

Conclusion

The primary and critical role of this compound in scientific research is to serve as a high-fidelity internal standard for the quantitative analysis of Pirimicarb and its metabolites. Its use in isotope dilution mass spectrometry is fundamental to achieving the accuracy, precision, and reliability required in regulatory monitoring and scientific investigation. While its application does not extend to the study of biological pathways, its contribution to the generation of high-quality quantitative data is indispensable for ensuring food safety, environmental protection, and a deeper understanding of the environmental fate of Pirimicarb. The methodologies and principles outlined in this guide underscore the significance of this compound as a vital tool for the modern analytical scientist.

References

- 1. Determination of residues of pirimicarb and its desmethyl and desmethylformamido metabolites in fruits and vegetables by liquid chromatography-electrospray/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. hpc-standards.com [hpc-standards.com]

- 3. researchgate.net [researchgate.net]

- 4. Quantitative analysis of the microbial metabolome by isotope dilution mass spectrometry using uniformly 13C-labeled cell extracts as internal standards - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. dergipark.org.tr [dergipark.org.tr]

- 6. researchgate.net [researchgate.net]

- 7. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]

- 8. Assessment of Sublethal and Transgenerational Effects of Pirimicarb on the Wheat Aphids Rhopalosiphum padi and Sitobion avenae - PMC [pmc.ncbi.nlm.nih.gov]

Commercial Suppliers and Technical Guide for Pirimicarb-d6 Analytical Standard

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the commercial availability and technical details related to the Pirimicarb-d6 analytical standard. It is designed to assist researchers, scientists, and professionals in drug development in sourcing this standard and understanding its application.

Commercial Availability of this compound

This compound, the deuterated analog of the carbamate insecticide Pirimicarb, is a critical internal standard for quantitative analysis by mass spectrometry. Several reputable suppliers offer this analytical standard. The following table summarizes the available quantitative data for easy comparison.

| Supplier | Product Name | CAS Number | Molecular Formula | Molecular Weight | Purity/Isotopic Enrichment | Available Quantities |

| Sigma-Aldrich (PESTANAL®) | This compound | 1015854-66-6 | C₁₁H₁₂D₆N₄O₂ | 244.32 g/mol | Analytical Standard Grade | 10 mg |

| LGC Standards | Pirimicarb D6 (dimethylcarbamate D6) | 1015854-66-6 | C₁₁H₁₂D₆N₄O₂ | 244.32 g/mol | Not specified | 10 mg |

| Toronto Research Chemicals (TRC) | This compound | 1015854-66-6 | C₁₁H₁₂D₆N₄O₂ | 244.32 g/mol | Not specified | 1 mg, 2.5 mg, 5 mg |

| BOC Sciences | PIRIMICARB-[D6] | 1015854-66-6 | C₁₁H₁₂D₆N₄O₂ | 244.32 g/mol | Not specified | Inquire for details |

| MedChemExpress (MCE) | This compound | 1015854-66-6 | C₁₁H₁₂D₆N₄O₂ | 244.32 g/mol | Not specified | Inquire for details |

| Pharmaffiliates | Pirimicarb D6 (dimethylcarbamate D6) 100 µg/mL in Acetonitrile | 1015854-66-6 | C₁₁H₁₂D₆N₄O₂ | 244.32 g/mol | Solution | Inquire for details |

Mechanism of Action: Acetylcholinesterase Inhibition

Pirimicarb, like other carbamate insecticides, exerts its toxic effect by inhibiting the enzyme acetylcholinesterase (AChE).[1][2] AChE is a critical enzyme in the nervous system responsible for the hydrolysis of the neurotransmitter acetylcholine (ACh) into choline and acetic acid. This process terminates the nerve signal at cholinergic synapses.

The inhibitory action of pirimicarb involves the reversible carbamoylation of a serine residue within the active site of AChE. This modification renders the enzyme inactive, leading to an accumulation of ACh in the synaptic cleft. The excess ACh results in continuous stimulation of nerve and muscle fibers, causing hyper-excitation, paralysis, and ultimately the death of the insect.[2][3]

References

Pirimicarb-d6: A Technical Guide to Safety, Handling, and Storage

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pirimicarb-d6 is the deuterated form of Pirimicarb, a selective carbamate insecticide. As an isotopic-labeled compound, it serves as an internal standard in analytical and research applications, particularly in mass spectrometry-based studies for environmental and agricultural monitoring. Pirimicarb itself is a potent and fast-acting acetylcholinesterase (AChE) inhibitor, primarily used to control aphids in a variety of crops.[1][2] The deuterium labeling in this compound provides a distinct mass shift, facilitating its use as a reliable internal standard for the accurate quantification of Pirimicarb residues.

This technical guide provides in-depth information on the safety, handling, and storage of this compound, tailored for professionals in research and drug development. It includes a summary of quantitative data, an overview of experimental safety protocols, and visualizations of key biological pathways.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1.

| Property | Value | Reference |

| Chemical Name | 2-Dimethylamino-5,6-dimethyl-4-pyrimidinyl dimethyl-d6-carbamate | [3] |

| Synonyms | This compound (dimethyl-d6-carbamoyl) | [4] |

| CAS Number | 1015854-66-6 | [3] |

| Molecular Formula | C₁₁D₆H₁₂N₄O₂ | [3] |

| Molecular Weight | 244.32 g/mol | [3] |

| Appearance | White to nearly white crystalline powder | [5] |

| Melting Point | 91-94 °C | [5] |

| Solubility | Soluble in acetone; slightly soluble in water. | [5] |

| Stability | Stable for at least 2 years under normal storage conditions. May be altered by light. | [5][6][7] |

Safety and Hazard Information

This compound is classified as a hazardous substance. A comprehensive summary of its GHS classification and associated hazard statements is provided in Table 2.

GHS Classification

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | 3 | H301: Toxic if swallowed[3][5][8][9] |

| Acute Toxicity, Inhalation (Dusts/Mists) | 2 | H330: Fatal if inhaled[5] |

| Skin Sensitization | 1 | H317: May cause an allergic skin reaction[5][9] |

| Carcinogenicity | 2 | H351: Suspected of causing cancer[5][9] |

| Specific Target Organ Toxicity (Single Exposure) | 1 (Nervous system) | H370: Causes damage to organs (nervous system)[5] |

| Specific Target Organ Toxicity (Repeated Exposure) | 2 (Nervous system, blood system, liver, kidneys) | H373: May cause damage to organs through prolonged or repeated exposure (nervous system, blood system, liver, kidneys)[5] |

| Hazardous to the Aquatic Environment, Acute | 1 | H400: Very toxic to aquatic life[5][8][10] |

| Hazardous to the Aquatic Environment, Chronic | 1 | H410: Very toxic to aquatic life with long lasting effects[3][5][8][9][10] |

Precautionary Statements

A comprehensive list of precautionary statements for the safe handling of this compound is provided in Table 3.

| Type | Code | Statement |

| Prevention | P201 | Obtain special instructions before use.[9] |

| P202 | Do not handle until all safety precautions have been read and understood.[9] | |

| P260 | Do not breathe dust/fume/gas/mist/vapours/spray.[5] | |

| P264 | Wash skin thoroughly after handling.[3][6][10] | |

| P270 | Do not eat, drink or smoke when using this product.[6][10] | |

| P271 | Use only outdoors or in a well-ventilated area.[6] | |

| P272 | Contaminated work clothing should not be allowed out of the workplace.[6] | |

| P273 | Avoid release to the environment.[3][6][10] | |

| P280 | Wear protective gloves/protective clothing/eye protection/face protection.[6][9] | |

| Response | P301 + P310 | IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician.[3][10] |

| P302 + P352 | IF ON SKIN: Wash with plenty of soap and water.[6][9] | |

| P304 + P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing.[6][9] | |

| P308 + P313 | IF exposed or concerned: Get medical advice/attention.[9] | |

| P333 + P313 | If skin irritation or rash occurs: Get medical advice/attention.[6][9] | |

| P362 + P364 | Take off contaminated clothing and wash it before reuse.[6] | |

| P391 | Collect spillage.[3][6][10] | |

| Storage | P403 + P233 | Store in a well-ventilated place. Keep container tightly closed.[6][9] |

| P405 | Store locked up.[3][6][10] | |

| Disposal | P501 | Dispose of contents/container in accordance with local/regional/national/international regulations.[3][6][10] |

Handling and Personal Protection

Proper handling procedures and the use of personal protective equipment (PPE) are critical to minimize exposure and ensure safety when working with this compound.

Engineering Controls

-

Work in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation exposure.[6][8][10]

-

Provide eyewash stations and safety showers in close proximity to the work area.[10]

Personal Protective Equipment (PPE)

A summary of recommended personal protective equipment is provided in Table 4.

| Body Part | Recommendation |

| Eyes/Face | Wear tightly fitting safety goggles or a face shield (conforming to EN 166 or NIOSH standards).[3][4][6] |

| Skin | Wear chemical-resistant gloves (e.g., butyl rubber, nitrile rubber) that comply with EN 374 standards. Wear protective clothing, such as a lab coat or chemical-resistant apron, and closed-toe shoes.[3][4][6] |

| Respiratory | If ventilation is inadequate or for high-potency work, use a NIOSH-approved respirator with an appropriate cartridge (e.g., type P2 (EN 143)).[3] |

Hygiene Practices

-

Wash hands thoroughly with soap and water after handling and before breaks.[6][10][11]

-

Remove and wash contaminated clothing before reuse.[6]

Storage and Disposal

Storage

-

Store in a tightly closed, original container in a cool, dry, and well-ventilated area.[6][10]

-

Store locked up and away from children, animals, food, and feedstuffs.

-

Protect from direct sunlight and sources of ignition.[8][10]

-

Store separately from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[10] Pirimicarb is hydrolyzed by boiling with strong acids and alkalis.[7]

Disposal

-

Dispose of waste material in accordance with all applicable federal, state, and local environmental regulations.[6]

-

Do not allow the chemical to enter drains or waterways.[8]

-

Triple-rinse empty containers before disposal.

First Aid Measures

In case of exposure, follow these first aid guidelines and seek immediate medical attention.

| Exposure Route | First Aid Measures |

| Ingestion | Immediately call a poison control center or doctor. Do NOT induce vomiting. Rinse mouth with water.[6][8][10] |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[6][10] |

| Skin Contact | Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[6][10] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek medical attention.[6][8][10] |

Toxicological Information

Pirimicarb is a carbamate insecticide that acts as a reversible inhibitor of acetylcholinesterase (AChE).[1] Inhibition of AChE leads to an accumulation of the neurotransmitter acetylcholine in the synaptic cleft, resulting in overstimulation of cholinergic receptors and subsequent neurotoxic effects. Symptoms of exposure in humans can include headache, dizziness, nausea, blurred vision, muscle twitching, and in severe cases, seizures and respiratory failure.[10]

A summary of acute toxicity data for Pirimicarb is provided in Table 5.

| Test | Species | Route | Value |

| LD₅₀ | Rat | Oral | 142 mg/kg |

| LD₅₀ | Rat | Dermal | >2000 mg/kg |

| LC₅₀ | Rat | Inhalation | 0.948 mg/L/4h |

Note: Data is for the active ingredient Pirimicarb, as specific data for this compound is limited. The toxicological properties are expected to be very similar.

Experimental Protocols Overview

Detailed experimental protocols for the safety assessment of this compound are not publicly available. However, such studies would typically follow standardized guidelines from organizations like the Organisation for Economic Co-operation and Development (OECD) or the U.S. Environmental Protection Agency (EPA).

Acute Oral Toxicity (e.g., OECD Guideline 423)

This study is designed to determine the median lethal dose (LD₅₀) of a substance when administered orally.

-

Test Animals: Typically, young adult rats of a single sex (usually females) are used.

-

Procedure: A single dose of the test substance is administered by gavage. The study starts with a dose expected to cause some signs of toxicity without mortality. Based on the outcome, the dose for the next group of animals is adjusted up or down.

-

Observations: Animals are observed for mortality, clinical signs of toxicity, and changes in body weight for at least 14 days. A gross necropsy is performed on all animals at the end of the study.

Acute Dermal Toxicity (e.g., OECD Guideline 402)

This study assesses the toxicity of a substance following a single dermal application.

-

Test Animals: Rats, rabbits, or guinea pigs are commonly used.

-

Procedure: The test substance is applied uniformly to a shaved area of the skin (at least 10% of the body surface area) and held in place with a porous gauze dressing for 24 hours.

-

Observations: Similar to the oral toxicity study, animals are observed for signs of toxicity and mortality over a 14-day period, followed by a gross necropsy.

Acute Inhalation Toxicity (e.g., OECD Guideline 403)

This study evaluates the toxicity of a substance when inhaled.

-

Test Animals: Rats are the preferred species.

-

Procedure: Animals are exposed to the test substance as a gas, vapor, aerosol, or dust in a whole-body or nose-only inhalation chamber for a fixed period (typically 4 hours).

-

Observations: Observations for toxicity and mortality are made during and after exposure for up to 14 days.

A generalized workflow for conducting an acute toxicity study is depicted in the following diagram.

References

- 1. Pirimicarb | C11H18N4O2 | CID 31645 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Dermal in vitro penetration of methiocarb, paclobutrazol, and pirimicarb - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Decarbamoylation of Acetylcholinesterases is Markedly Slowed as Carbamoyl Groups Increase in Size - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. fsc.go.jp [fsc.go.jp]

- 6. researchgate.net [researchgate.net]

- 7. oecd.org [oecd.org]

- 8. Acetylcholinesterase Inhibitors: Pharmacology and Toxicology - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Acute oral toxicity test (OECD 423: 2001); (EPA -Environmental Protection Agency); (OPPTS 870.1100: 2002 - Office of prevention, Pesticides and Toxic Substances, USA). - IVAMI [ivami.com]

- 10. mdpi.com [mdpi.com]

- 11. apps.who.int [apps.who.int]

Pirimicarb and its primary metabolites like pirimicarb-desmethyl

Toxicokinetics and Metabolism

Pirimicarb is rapidly absorbed, distributed, metabolized, and excreted in mammals.[1]

Absorption, Distribution, and Excretion

Following oral administration in rats, pirimicarb is extensively absorbed, with estimates of over 80% of the administered dose being absorbed.[2] Excretion is rapid, primarily occurring through the urine.[1][2] In rats administered a radiolabelled dose, approximately 79% of the dose was excreted in the urine and 15% in the feces within 4 days.[3] The rate of excretion is quick, with over 80% of the dose being eliminated within 24 hours.[3] Similarly, in a human oral dosing study, urinary excretion of the main metabolites was almost complete within 24 hours, with elimination half-lives ranging from 2.8 to 4.6 hours.[4] In a case of acute poisoning, the terminal half-life of pirimicarb in plasma was estimated to be 3.8 hours.[5]

Metabolism

The metabolism of pirimicarb proceeds through two primary pathways: hydrolysis of the carbamate ester and N-demethylation of the dimethylamino group.[1][6][7]

-

Hydrolysis: The carbamate moiety is hydrolyzed, leading to the formation of hydroxypyrimidine derivatives.[6][7]

-

N-demethylation: The dimethylamino group on the pyrimidine ring undergoes demethylation.[6][7]

The major metabolites identified in the urine of mammals, including humans, are:

-

2-dimethylamino-5,6-dimethyl-4-hydroxypyrimidine (DDHP)[7]

-

5,6-dimethyl-2-(methylamino)pyrimidin-4-ol (MDHP), which is the major urinary metabolite in humans.[4]

-

2-amino-5,6-dimethyl-4-hydroxypyrimidine (ADHP)[7]

Other significant metabolites that retain the carbamate structure include:

-

Pirimicarb-desmethyl (R34836): Formed through the loss of one methyl group from the 2-dimethylamino group.

-

Desmethylformamido-pirimicarb (R34885): Another carbamate-containing degradation product.[1]

Metabolites that retain the intact carbamate structure are considered to be of toxicological importance as they are also inhibitors of acetylcholinesterase.[1]

Metabolic Pathway of Pirimicarb

Caption: Major metabolic pathways of pirimicarb in mammals.

Mechanism of Action

The primary mechanism of action for pirimicarb and its active metabolites is the inhibition of acetylcholinesterase (AChE).[2][6] AChE is a critical enzyme responsible for the hydrolysis of the neurotransmitter acetylcholine (ACh) in the synaptic cleft.

By inhibiting AChE, pirimicarb causes an accumulation of ACh at the nerve endings, leading to continuous stimulation of cholinergic receptors. This results in the characteristic signs of cholinergic toxicity. The inhibition of AChE by carbamates like pirimicarb is typically reversible, in contrast to the irreversible inhibition caused by organophosphates.[1]

AChE Inhibition Pathway

Caption: Inhibition of acetylcholinesterase (AChE) by pirimicarb.

Toxicological Profile

Pirimicarb exhibits moderate to high acute toxicity upon oral ingestion.[8] The toxic effects are primarily due to AChE inhibition.

| Parameter | Species | Route | Value | Reference |

| Acute Oral LD₅₀ | Rat | Oral | 142 - 147 mg/kg | [8][9] |

| Dermal LD₅₀ | Rat | Dermal | >2000 mg/kg | [3] |

| Inhalation LC₅₀ | Rat | Inhalation | 0.86 mg/L (4 hours) | [8] |

| Acute Oral LD₅₀ | Bobwhite Quail | Oral | 8.2 - 20.9 mg/kg | [8][9] |

| Acute Oral LD₅₀ | Mallard Duck | Oral | 17.2 mg/kg | [8] |

| NOAEL (1-year) | Dog | Oral | 3.5 mg/kg bw/day | [10] |

| NOAEL (Acute Neurotoxicity) | Rat | Oral | 10 mg/kg bw | [2][10] |

| ADI | Human | - | 0.007 mg/kg bw/day | [10] |

| ARfD | Human | - | 0.01 mg/kg bw | [10] |

LD₅₀: Lethal Dose, 50%; LC₅₀: Lethal Concentration, 50%; NOAEL: No-Observed-Adverse-Effect Level; ADI: Acceptable Daily Intake; ARfD: Acute Reference Dose.

Metabolites that retain the carbamate structure are expected to have acute toxicity similar to the parent compound.[1]

Experimental Protocols

Acetylcholinesterase Inhibition Assay (Ellman's Method)

This spectrophotometric method is widely used to determine AChE activity and inhibition.[11][12][13]

Principle: Acetylthiocholine (ATC) is hydrolyzed by AChE to produce thiocholine. Thiocholine then reacts with 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored 5-thio-2-nitrobenzoate (TNB) anion, which is measured at 412 nm.[12][14] The rate of color formation is proportional to the AChE activity.

Materials:

-

0.1 M Phosphate buffer (pH 8.0)

-

AChE enzyme solution (e.g., 1 U/mL)

-

10 mM DTNB solution

-

14 mM Acetylthiocholine iodide (AChI) solution

-

Test compound (Pirimicarb) solution

-

96-well microplate

-

Microplate reader

Procedure (adapted from[11]):

-

To each well of a 96-well plate, add:

-

140 µL of 0.1 M phosphate buffer (pH 8.0)

-

10 µL of the test compound solution (or solvent for control)

-

10 µL of AChE solution

-

-

Incubate the plate for 10 minutes at 25°C.

-

Add 10 µL of 10 mM DTNB to the reaction mixture.

-

Initiate the reaction by adding 10 µL of 14 mM AChI.

-

Immediately measure the absorbance at 412 nm using a microplate reader. Record readings periodically for a set duration (e.g., 10 minutes).

-

Calculate the rate of reaction (change in absorbance per minute).

-

The percent inhibition is calculated as: % Inhibition = [(Rate of Control - Rate of Sample) / Rate of Control] * 100

Residue Analysis: QuEChERS and LC-MS/MS

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely adopted sample preparation technique for the analysis of pesticide residues in food matrices, followed by detection using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[15][16][17]

Workflow Diagram

Caption: General workflow for QuEChERS sample preparation.

LC-MS/MS Conditions for Pirimicarb and Metabolites (Example):

-

Chromatography: Reversed-phase LC (e.g., C18 column).[17][18]

-

Mobile Phase: Gradient elution with water and methanol/acetonitrile, often with an additive like formic acid.[17]

-

Ionization: Electrospray Ionization (ESI) in positive mode.[17]

-

Detection: Tandem Mass Spectrometry (MS/MS) in Multiple Reaction Monitoring (MRM) mode.[18]

-

Pirimicarb MRM Transition: m/z 239 -> [product ion][17]

-

The specific product ions would be determined during method development.

-

This combination of QuEChERS and LC-MS/MS provides a sensitive and selective method for the simultaneous determination of pirimicarb and its metabolites like pirimicarb-desmethyl in complex matrices.[17][18]

References

- 1. 375. Pirimicarb (Pesticide residues in food: 1976 evaluations) [inchem.org]

- 2. Peer review of the pesticide risk assessment of the active substance pirimicarb - PMC [pmc.ncbi.nlm.nih.gov]

- 3. apps.who.int [apps.who.int]

- 4. Biological monitoring for exposure to pirimicarb: method development and a human oral dosing study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Acute poisoning by pirimicarb: clinical and toxicological features - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Pirimicarb | C11H18N4O2 | CID 31645 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Biological monitoring of exposure to pirimicarb: hydroxypyrimidines in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. apparentag.com.au [apparentag.com.au]

- 9. Pirimicarb (Ref: OMS 1330) [sitem.herts.ac.uk]

- 10. Statement concerning the review of the approval of the active substance pirimicarb - PMC [pmc.ncbi.nlm.nih.gov]

- 11. 3.10. Acetylcholinesterase Inhibition Assay [bio-protocol.org]

- 12. Assessment of Acetylcholinesterase Activity Using Indoxylacetate and Comparison with the Standard Ellman’s Method - PMC [pmc.ncbi.nlm.nih.gov]

- 13. In Vitro Screening for Acetylcholinesterase Inhibition and Antioxidant Activity of Quercus suber Cork and Corkback Extracts - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. QuEChERS: Home [quechers.eu]

- 16. QuEChERS Method for Pesticide Residue Analysis | Phenomenex [phenomenex.com]

- 17. tandfonline.com [tandfonline.com]

- 18. Determination of residues of pirimicarb and its desmethyl and desmethylformamido metabolites in fruits and vegetables by liquid chromatography-electrospray/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

Molecular weight and formula of Pirimicarb-d6

This technical guide provides a detailed overview of the core physicochemical properties of Pirimicarb-d6, a deuterated analog of the insecticide Pirimicarb. This document is intended for researchers, scientists, and professionals in the fields of drug development, metabolism studies, and analytical chemistry who require precise information on this stable isotope-labeled compound.

Physicochemical Properties

This compound is a synthetically modified version of Pirimicarb where six hydrogen atoms have been replaced by their heavier isotope, deuterium. This isotopic labeling is a crucial tool in various scientific applications, particularly in mass spectrometry-based quantification methods, where it serves as an internal standard. The incorporation of deuterium atoms results in a predictable increase in the molecule's mass without significantly altering its chemical behavior.

The key quantitative data for this compound and its non-deuterated counterpart are summarized in the table below for direct comparison.

| Property | This compound | Pirimicarb |

| Molecular Formula | C₁₁D₆H₁₂N₄O₂[1][2] | C₁₁H₁₈N₄O₂[3][4][5] |

| Molecular Weight | 244.32 g/mol [1][2][6] | 238.29 g/mol [3][4][5][7] |

| Synonym | 2-Dimethylamino-5,6-dimethyl-4-pyrimidinyl dimethyl-d6-carbamate[1] | 2-(Dimethylamino)-5,6-dimethyl-4-pyrimidinyl dimethylcarbamate |

Experimental Protocols

The characterization and quantification of this compound typically involve standard analytical techniques. A generalized methodology for its use as an internal standard in a quantitative analysis (e.g., by Liquid Chromatography-Mass Spectrometry - LC-MS) is outlined below.

Objective: To accurately quantify the concentration of Pirimicarb in a given sample using this compound as an internal standard.

Methodology:

-

Preparation of Standard Solutions:

-

Prepare a stock solution of Pirimicarb of a known high concentration in a suitable organic solvent (e.g., acetonitrile or methanol).

-

Prepare a separate stock solution of this compound at a known high concentration in the same solvent.

-

From the Pirimicarb stock solution, create a series of calibration standards at different concentrations through serial dilution.

-

Spike each calibration standard and the unknown samples with a constant, known concentration of the this compound internal standard solution.

-

-

Sample Preparation:

-

The sample matrix (e.g., plasma, tissue homogenate, environmental water sample) is subjected to an appropriate extraction procedure (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction) to isolate the analyte and internal standard.

-

The extracted sample is then reconstituted in a solvent compatible with the LC-MS system.

-

-

LC-MS Analysis:

-

Inject the prepared standards and samples into an LC-MS system.

-

The liquid chromatography step separates Pirimicarb and this compound from other matrix components based on their physicochemical properties (e.g., using a C18 reversed-phase column).

-

The mass spectrometer is operated in a mode that allows for the specific detection and quantification of both the analyte and the internal standard (e.g., Multiple Reaction Monitoring - MRM). Specific precursor-to-product ion transitions are monitored for both Pirimicarb and this compound.

-

-

Data Analysis:

-

Construct a calibration curve by plotting the ratio of the peak area of Pirimicarb to the peak area of this compound against the concentration of the Pirimicarb standards.

-

Determine the concentration of Pirimicarb in the unknown samples by calculating their peak area ratios and interpolating the concentration from the calibration curve.

-

Logical Relationship Diagram

The following diagram illustrates the relationship between Pirimicarb and its deuterated form, highlighting the isotopic substitution and the resulting change in molecular properties.

Caption: Relationship between Pirimicarb and this compound.

References

- 1. This compound PESTANAL , analytical standard 1015854-66-6 [sigmaaldrich.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Pirimicarb [webbook.nist.gov]

- 4. scbt.com [scbt.com]

- 5. Pirimicarb | C11H18N4O2 | CID 31645 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound PESTANAL , analytical standard 1015854-66-6 [sigmaaldrich.com]

- 7. medchemexpress.com [medchemexpress.com]

Pirimicarb-d6 stability and degradation pathways

An In-depth Technical Guide to the Stability and Degradation Pathways of Pirimicarb

A Note on Pirimicarb-d6: This guide focuses on the stability and degradation of the insecticide Pirimicarb. The term "this compound" refers to a deuterated isotopic variant of Pirimicarb, which is primarily used as an internal standard for quantitative analysis by mass spectrometry. Its degradation pathways are not typically the subject of environmental studies. The data and pathways described herein pertain to the non-labeled, active ingredient, Pirimicarb, which is environmentally relevant.

Executive Summary

Pirimicarb is a selective carbamate insecticide used to control aphids in a wide range of agricultural crops.[1] Its environmental fate is governed by several degradation processes, including hydrolysis, photolysis, and microbial metabolism. The stability of Pirimicarb is highly dependent on environmental conditions such as pH, light exposure, and microbial activity. Hydrolysis of the carbamate ester is a primary degradation route, particularly under alkaline conditions.[2] Photodegradation in water and on plant surfaces is rapid, with half-lives often less than a day.[3] In soil, degradation is primarily microbial, with persistence varying from a few days to several weeks depending on soil type and conditions.[3][4] This document provides a comprehensive overview of these degradation pathways, summarizes key stability data, and details the experimental protocols used for their investigation.

Stability of Pirimicarb

The persistence of Pirimicarb in the environment is dictated by its susceptibility to abiotic and biotic degradation. The following tables summarize quantitative data on its stability across various matrices and conditions.

Table 2.1: Hydrolytic and Photolytic Stability of Pirimicarb in Water

| Condition | Matrix | pH | Temperature | Half-life (DT₅₀) | Reference(s) |

| Hydrolysis | Buffered Soln. | 4 | 50°C | Stable (>5 days) | [5] |

| Hydrolysis | Buffered Soln. | 7 | 50°C | Unstable | [5] |

| Hydrolysis | Buffered Soln. | 9 | 50°C | Unstable | [5] |

| Aqueous Photolysis | Buffered Soln. | 5 | 25°C | 3.20 hours | [6] |

| Aqueous Photolysis | Buffered Soln. | 7 | 25°C | 2.28 hours | [6] |

| Aqueous Photolysis (UV) | Aqueous Soln. | 5, 7, or 9 | Not Spec. | < 1 day | [3] |

Table 2.2: Stability and Dissipation of Pirimicarb in Soil and on Plants

| Condition | Matrix | pH | Half-life (DT₅₀) | Reference(s) |

| Aerobic Degradation | Soil | ≥ 5 | Up to 7 weeks | [4] |

| General Dissipation | Soil | Not Spec. | Several days to months | [3] |

| Foliar Dissipation | Plants (General) | Not Appl. | 1 - 3 days | [4] |

| Foliar Dissipation | Pepper Varieties | Not Appl. | 1.99 - 3.07 days | [7] |

Degradation Pathways

Pirimicarb degrades through several key pathways, leading to a range of transformation products. The primary mechanisms are hydrolysis of the carbamate ester, photo-induced oxidation and demethylation, and microbially-mediated degradation in soil.

Hydrolysis

Hydrolysis is a critical abiotic degradation pathway for Pirimicarb, especially in neutral to alkaline aqueous environments.[2] The primary hydrolytic event is the cleavage of the carbamate ester bond, yielding 2-dimethylamino-5,6-dimethyl-4-hydroxypyrimidine (a major metabolite also found in microbial degradation) and dimethylcarbamic acid.[2][8] Under acidic conditions, Pirimicarb is significantly more stable.[2]

Photodegradation

Pirimicarb is susceptible to rapid degradation upon exposure to UV light, both in aqueous solutions and on plant surfaces.[3][9] The photodegradation pathway is complex, involving photooxidation of the dimethylamino group. Key photoproducts include the N-formyl derivative (2-formylamino-5,6-dimethylpyrimidin-4-yl-dimethylcarbamate) and the N-desmethyl derivative (2-methylamino-5,6-dimethylpyrimidin-4-yl-dimethylcarbamate).[1][10][11] Further degradation can lead to the hydroxypyrimidine metabolite, which is also a product of hydrolysis and microbial degradation.[10]

Metabolic Degradation

In soil, Pirimicarb is primarily degraded by microorganisms. The main pathway involves hydrolysis of the carbamate moiety, resulting in the formation of 2-dimethylamino-5,6-dimethyl-4-hydroxypyrimidine.[10] N-dealkylation of the 2-dimethylamino group has also been observed as a degradation route in soil.[4]

In plants, Pirimicarb is metabolized to its N-desmethyl and N-formyl (methylamino) analogues, which are also carbamates.[4][12][13] In mammals, metabolism involves hydrolysis of the carbamate group followed by demethylation, leading to hydroxylated pyrimidine metabolites excreted in urine.[3]

Experimental Protocols

The investigation of Pirimicarb's stability and degradation follows standardized international guidelines, primarily those established by the Organisation for Economic Co-operation and Development (OECD).

Hydrolysis Study (Following OECD Guideline 111)

This study determines the rate of abiotic hydrolysis as a function of pH.[6][14]

-

Objective: To determine the hydrolysis rate and identify degradation products at environmentally relevant pH values (4, 7, and 9).[15]

-

Methodology:

-

Preparation: Sterile aqueous buffer solutions at pH 4.0 (e.g., acetate), 7.0 (e.g., phosphate), and 9.0 (e.g., borate) are prepared.[7]

-

Test Substance Application: A solution of Pirimicarb (radiolabeled or non-labeled) is added to the buffer solutions in sterile glass flasks. The concentration is kept low, typically not exceeding 0.01 M or half the saturation concentration.[7]

-

Incubation: Samples are incubated in the dark at a constant temperature (e.g., 50°C for a preliminary test, with further tests at lower temperatures).[5][7]

-

Sampling: Aliquots are taken at predefined intervals. The study duration is typically until 90% degradation is observed or for a maximum of 30 days.[7]

-

Analysis: Samples are analyzed for the concentration of the parent Pirimicarb and its hydrolysis products using appropriate analytical techniques, such as High-Performance Liquid Chromatography (HPLC) coupled with UV or mass spectrometry detectors.[5]

-

-

Data Analysis: The degradation rate constants (k) and half-lives (DT₅₀) are calculated for each pH and temperature combination, typically assuming pseudo-first-order kinetics.[14]

Aerobic Soil Transformation Study (Following OECD Guideline 307)

This protocol is designed to evaluate the rate and pathway of aerobic degradation in soil.[10][11]

-

Objective: To determine the rate of transformation and identify major metabolites of Pirimicarb in different soil types under aerobic conditions.[3][4]

-

Methodology:

-

Soil Selection: At least one or more fresh soil types are used, characterized by their texture, pH, organic carbon content, and microbial biomass.[11]

-

Test Substance Application: ¹⁴C-labeled Pirimicarb is typically used to facilitate mass balance determination. It is applied to soil samples at a concentration relevant to agricultural use.[11]

-

Incubation: The treated soil samples (approx. 50-200 g) are incubated in the dark in flow-through systems or biometers at a constant temperature (e.g., 20°C) and moisture level (e.g., 40-60% of maximum water holding capacity) for up to 120 days.[4][8] A continuous stream of humidified air is passed through the system to maintain aerobic conditions.[11]

-

Trapping Volatiles: Evolved ¹⁴CO₂ is trapped in an alkaline solution (e.g., NaOH or KOH), and other organic volatiles can be captured using traps like polyurethane foam or Tenax®.[3][11]

-

Sampling and Extraction: Duplicate soil samples are removed at intervals. The soil is extracted with appropriate solvents (e.g., acetonitrile, methanol) to recover Pirimicarb and its transformation products.

-

Analysis: Extracts are analyzed by methods like HPLC with radiospectrometric detection or LC-MS/MS to identify and quantify the parent compound and metabolites. The amount of non-extractable (bound) residues and trapped ¹⁴CO₂ is also quantified.[11][16]

-

-

Data Analysis: Degradation rates (DT₅₀ and DT₉₀) for Pirimicarb and formation/decline rates for major metabolites are calculated using kinetic modeling. A mass balance is established to account for all applied radioactivity.[8]

Photodegradation Study

This study evaluates the degradation of Pirimicarb under simulated sunlight.

-

Objective: To determine the photodegradation rate of Pirimicarb in aqueous solutions and identify photoproducts.

-

Methodology:

-

Solution Preparation: Pirimicarb is dissolved in a sterile, buffered aqueous solution (e.g., pH 5, 7) in quartz tubes or reactors that are transparent to UV light.[9]

-

Irradiation: Samples are exposed to a light source that simulates natural sunlight (e.g., a xenon arc lamp with filters to cut off wavelengths <290 nm).[1][9] Control samples are kept in the dark at the same temperature to account for any non-photolytic degradation.[9]

-

Sampling: Aliquots are collected at various time points during irradiation.

-

Analysis: The concentration of Pirimicarb and its photoproducts is determined using HPLC or LC-MS.[17]

-

-

Data Analysis: The quantum yield and environmental half-life are calculated based on the rate of disappearance of the parent compound.

References

- 1. Photodegradation of the carbamate insecticide pirimicarb - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. catalog.labcorp.com [catalog.labcorp.com]

- 4. oecd.org [oecd.org]

- 5. OECD 111: Hydrolysis as a Function of pH | ibacon GmbH [ibacon.com]

- 6. catalog.labcorp.com [catalog.labcorp.com]

- 7. oecd.org [oecd.org]

- 8. biotecnologiebt.it [biotecnologiebt.it]

- 9. employees.csbsju.edu [employees.csbsju.edu]

- 10. oecd.org [oecd.org]

- 11. OECD 307: Aerobic and Anaerobic Transformation in Soil | ibacon GmbH [ibacon.com]

- 12. researchgate.net [researchgate.net]

- 13. Determination of residues of pirimicarb and its desmethyl and desmethylformamido metabolites in fruits and vegetables by liquid chromatography-electrospray/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Hydrolysis rate | Pesticide Registration Toolkit | Food and Agriculture Organization of the United Nations [fao.org]

- 15. OECD 111 - Hydrolysis as a Function of pH - Situ Biosciences [situbiosciences.com]

- 16. Peer review of the pesticide risk assessment of the active substance pirimicarb - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Study on the photodegradation and microbiological degradation of pirimicarb insecticide by using liquid chromatography coupled with ion-trap mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: High-Throughput Analysis of Pirimicarb in Food Matrices using Pirimicarb-d6 as an Internal Standard by LC-MS/MS

Audience: Researchers, scientists, and drug development professionals.

Introduction

Pirimicarb is a selective carbamate insecticide used to control aphids on a wide variety of crops. Regulatory bodies worldwide have established maximum residue limits (MRLs) for pirimicarb in food products to ensure consumer safety. Accurate and reliable quantification of pirimicarb residues is therefore essential. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the method of choice for this analysis due to its high sensitivity and selectivity.[1][2] The use of a stable isotope-labeled internal standard, such as Pirimicarb-d6, is crucial for achieving high accuracy and precision by compensating for matrix effects and variations during sample preparation and analysis.[3][4]

This application note provides a detailed protocol for the determination of pirimicarb in various food matrices using this compound as an internal standard with LC-MS/MS. The methodology is based on the widely adopted QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) sample preparation procedure.[5][6][7]

Experimental Protocols

1. Materials and Reagents

-

Pirimicarb analytical standard (≥98% purity)

-

This compound internal standard (≥98% purity, isotopic purity ≥99%)

-

Acetonitrile (LC-MS grade)

-

Methanol (LC-MS grade)

-

Water (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Magnesium sulfate (anhydrous)

-

Sodium chloride

-

Trisodium citrate dihydrate

-

Disodium hydrogen citrate sesquihydrate

-

Primary secondary amine (PSA) sorbent

-

C18 sorbent

-

Graphitized carbon black (GCB) - for pigmented matrices

2. Standard Solution Preparation

-

Pirimicarb Stock Solution (1 mg/mL): Accurately weigh 10 mg of pirimicarb standard and dissolve in 10 mL of methanol.

-

This compound Internal Standard Stock Solution (100 µg/mL): Accurately weigh 1 mg of this compound and dissolve in 10 mL of methanol.

-

Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the pirimicarb stock solution with acetonitrile to create calibration standards.

-

Internal Standard Spiking Solution (1 µg/mL): Dilute the this compound stock solution with acetonitrile.

3. Sample Preparation (QuEChERS Method)

The following protocol is a general guideline and may require optimization for specific matrices.[7][8]

-

Homogenization: Homogenize a representative portion of the sample (e.g., fruits, vegetables) using a high-speed blender.

-

Extraction:

-

Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.

-

Add 10 mL of acetonitrile.

-

Add a known amount of the this compound internal standard spiking solution.

-

Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, 0.5 g disodium hydrogen citrate sesquihydrate).

-

Cap the tube and shake vigorously for 1 minute.

-

Centrifuge at ≥3000 rpm for 5 minutes.

-

-

Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

-

Transfer an aliquot of the upper acetonitrile layer to a d-SPE cleanup tube containing PSA and anhydrous MgSO₄. For pigmented matrices, GCB may be included. For matrices with high fat content, C18 may be added.[6]

-

Vortex for 30 seconds.

-

Centrifuge at ≥3000 rpm for 5 minutes.

-

-

Final Extract Preparation:

-

Transfer the supernatant to a clean vial.

-

The extract can be directly analyzed or diluted with an appropriate solvent (e.g., water:acetonitrile) before injection into the LC-MS/MS system. A 10-fold dilution is common to minimize matrix effects.[7]

-

4. LC-MS/MS Analysis

-

Liquid Chromatography (LC) Conditions:

-

Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm) is commonly used.

-

Mobile Phase: A gradient elution with water and acetonitrile or methanol, both containing a small amount of formic acid (e.g., 0.1%), is typical.

-

Flow Rate: 0.2-0.4 mL/min.

-

Injection Volume: 1-10 µL.

-

-

Mass Spectrometry (MS/MS) Conditions:

-

Ionization Mode: Electrospray Ionization (ESI) in positive mode.

-

Acquisition Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions: Specific precursor-to-product ion transitions for both pirimicarb and this compound need to be optimized. The transitions for pirimicarb and its metabolites have been previously reported.[1][2]

-

Data Presentation

Table 1: Typical LC-MS/MS Parameters for Pirimicarb and this compound

| Parameter | Pirimicarb | This compound |

| Precursor Ion (m/z) | [To be optimized, e.g., 239.2] | [To be optimized, e.g., 245.2] |

| Product Ion 1 (m/z) | [To be optimized] | [To be optimized] |

| Product Ion 2 (m/z) | [To be optimized] | [To be optimized] |

| Collision Energy (eV) | [To be optimized] | [To be optimized] |

| Retention Time (min) | [To be determined] | [To be determined, should be very close to Pirimicarb] |

Table 2: Representative Quantitative Performance Data for Pirimicarb Analysis

| Matrix | Fortification Level (mg/kg) | Average Recovery (%) | Relative Standard Deviation (RSD, %) | Linearity (R²) | Reference |

| Fruits & Vegetables | 0.005 - 0.05 | 83 - 124 | < 15 | > 0.99 | [1][2] |

| Olive Oil | 0.05 - 0.50 | [Data not specified for Pirimicarb] | [Data not specified for Pirimicarb] | > 0.99 | [9] |

| Herbal Teas | 0.01 - 0.10 | 70 - 120 (for majority of pesticides) | < 20 | > 0.992 | [10] |

| Various Vegetables | 0.01 - 0.10 | 70 - 120 | < 20 | > 0.99 | [11] |

Mandatory Visualization

Caption: Workflow for Pirimicarb analysis using QuEChERS and LC-MS/MS.

References

- 1. researchgate.net [researchgate.net]

- 2. Determination of residues of pirimicarb and its desmethyl and desmethylformamido metabolites in fruits and vegetables by liquid chromatography-electrospray/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. lcms.cz [lcms.cz]

- 4. scispace.com [scispace.com]

- 5. researchgate.net [researchgate.net]

- 6. gcms.cz [gcms.cz]

- 7. lcms.cz [lcms.cz]

- 8. lcms.cz [lcms.cz]

- 9. eurl-pesticides.eu [eurl-pesticides.eu]

- 10. agilent.com [agilent.com]

- 11. researchgate.net [researchgate.net]

Application Note: High-Sensitivity Analysis of Pirimicarb Residues in Soil and Water

Introduction

Pirimicarb is a selective carbamate insecticide widely used to control aphids on a variety of crops.[1] As a synthetic aminopyrimidine, it functions as an acetylcholinesterase inhibitor.[2] Due to its application in agriculture, there is a potential for contamination of soil and water resources through processes like spray drift or runoff.[3][4] Monitoring pirimicarb residues in these environmental matrices is crucial to ensure environmental safety and prevent potential risks to ecosystems and human health. This application note provides detailed protocols for the extraction and quantification of pirimicarb in soil and water samples using modern analytical techniques.

The methodologies described herein are based on the widely adopted QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) approach for soil samples and Solid-Phase Extraction (SPE) for water samples.[5][6] Subsequent analysis is performed using High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS), a technique that offers high sensitivity and selectivity for trace-level quantification.[7][8]

Methodology and Protocols

This section details the step-by-step procedures for analyzing pirimicarb residues. For soil analysis, the QuEChERS method is employed, which involves a salting-out liquid-liquid extraction followed by a dispersive solid-phase extraction (d-SPE) cleanup.[7][9] For water analysis, a solid-phase extraction (SPE) protocol is used to concentrate the analyte and remove impurities.[6]

Protocol 1: Pirimicarb Residue Analysis in Soil via QuEChERS and LC-MS/MS

1. Apparatus and Reagents

-

High-speed homogenizer or mechanical shaker

-

Centrifuge capable of ≥3000 rcf

-

Vortex mixer

-

Analytical balance

-

50 mL and 15 mL polypropylene centrifuge tubes

-

Syringe filters (0.2 μm)

-

Autosampler vials

-

Acetonitrile (ACN), HPLC grade

-

Magnesium sulfate (MgSO₄), anhydrous

-

Sodium chloride (NaCl)

-

Sodium citrate dibasic sesquihydrate

-

Sodium citrate tribasic dihydrate

-

Primary Secondary Amine (PSA) sorbent

-

C18 sorbent

-

Pirimicarb analytical standard

-

Reagent water, HPLC grade

2. Sample Preparation and Extraction

-

Weigh 10 g of a homogenized soil sample into a 50 mL centrifuge tube. For dry soil, use 3 g and add 7 mL of reagent water, vortex, and allow to hydrate for 30 minutes.[5][10]

-

Add 10 mL of acetonitrile to the tube.[10]

-

Cap the tube and shake vigorously for 5 minutes using a mechanical shaker or vortex mixer to ensure thorough extraction of the pesticide residues.[10]

-

Add a pre-packaged salt mixture containing 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate tribasic dihydrate, and 0.5 g sodium citrate dibasic sesquihydrate.[8]

-

Immediately cap and shake vigorously for at least 2 minutes.[10]

-

Centrifuge the sample at ≥3000 rcf for 5 minutes to separate the layers.[10]

3. Dispersive Solid-Phase Extraction (d-SPE) Cleanup

-

Transfer a 1 mL aliquot of the upper acetonitrile supernatant into a 2 mL d-SPE tube containing 150 mg MgSO₄, 50 mg PSA, and 50 mg C18 sorbent.[10] The combination of PSA and C18 provides cleaner extracts compared to PSA alone.[11]

-

Vortex the tube for 1 minute to facilitate the cleanup process.

-

Centrifuge for 2 minutes at high rcf (e.g., ≥5000).[10]

-

Filter the purified supernatant through a 0.2 μm syringe filter directly into an autosampler vial for LC-MS/MS analysis.[10]

Protocol 2: Pirimicarb Residue Analysis in Water via SPE and LC-MS/MS

1. Apparatus and Reagents

-

Solid-Phase Extraction (SPE) manifold

-

C18 SPE cartridges (e.g., 500 mg, 6 mL)

-

Graduated cylinders

-

Evaporation system (e.g., nitrogen evaporator)

-

Autosampler vials

-

Methanol (MeOH), HPLC grade

-

Ethyl acetate, HPLC grade

-

Reagent water, HPLC grade

-

Pirimicarb analytical standard

2. Sample Preparation and Extraction

-

Filter the water sample (e.g., 500 mL) to remove any particulate matter.

-

Condition the C18 SPE cartridge: Sequentially pass 5 mL of ethyl acetate, followed by 5 mL of methanol, and finally 10 mL of reagent water through the cartridge. Do not allow the cartridge to go dry.

-

Sample Loading: Pass the 500 mL water sample through the conditioned C18 cartridge at a steady flow rate of approximately 10-12 mL/min.[6]

-

Washing: After loading, wash the cartridge with 5 mL of reagent water to remove any polar interferences.

-

Drying: Dry the cartridge under vacuum for 10-15 minutes to remove residual water.

-

Elution: Elute the trapped pirimicarb from the cartridge by passing 5-10 mL of ethyl acetate through it.[6] Collect the eluate in a clean collection tube.

-

Concentration: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a suitable volume (e.g., 1 mL) of the mobile phase starting composition for LC-MS/MS analysis.

-

Transfer the final extract into an autosampler vial for analysis.

Instrumental Analysis: HPLC-MS/MS

The analysis of pirimicarb is typically performed using a reversed-phase HPLC column coupled to a tandem mass spectrometer.[7]

-

HPLC System:

-

Column: C18 analytical column (e.g., 2.1 x 150 mm, 5 µm)[1]

-

Mobile Phase A: Water with 0.1% formic acid or 5 mM ammonium acetate

-

Mobile Phase B: Acetonitrile or Methanol

-

Gradient: A typical gradient would start with a high percentage of Mobile Phase A, ramping up to a high percentage of Mobile Phase B to elute the analyte, followed by a re-equilibration step.

-

Flow Rate: 0.4 mL/min[1]

-

Injection Volume: 5-10 µL

-

Column Temperature: 30-40 °C

-

-

Mass Spectrometer:

-

Ionization Mode: Electrospray Ionization (ESI), Positive Mode[7]

-

Monitoring Mode: Multiple Reaction Monitoring (MRM)

-

Precursor Ion [M+H]⁺: m/z 239.3[7]

-

Product Ions: At least two product ions should be monitored for quantification and confirmation. Specific product ions and collision energies should be optimized by infusing a standard solution.

-

Data Presentation and Method Performance

Method validation is critical to ensure reliable and accurate results. Key performance parameters include linearity, limit of detection (LOD), limit of quantification (LOQ), recovery, and precision (expressed as relative standard deviation, RSD).[12][13]

Table 1: Method Performance for Pirimicarb Analysis in Soil

| Parameter | Value | Reference |

|---|---|---|

| Extraction Method | QuEChERS | [5][10] |

| Analytical Technique | GC-MS/MS | [14] |

| Limit of Detection (LOD) | 2.6 µg/kg | [14] |

| Recovery | 85-112% (at 0.1-1 mg/kg) | [14] |

| Precision (%RSD) | < 6% |[14] |

Table 2: Method Performance for Pirimicarb Analysis in Water

| Parameter | Value | Reference |

|---|---|---|

| Extraction Method | Solid-Phase Microextraction (SPME) | [15] |

| Analytical Technique | GC-MS | [15] |

| Limit of Detection (LOD) | 0.04-0.1 µg/L | [15] |

| Limit of Quantification (LOQ) | 0.1-0.2 µg/L | [15] |

| Linearity Range | 0.1-4.0 µg/L (R² > 0.991) | [15] |

| Precision (%RSD) | < 15% |[15] |

Note: Performance characteristics can vary depending on the specific instrumentation, matrix, and laboratory conditions.

Visualizations

Experimental Workflow

The following diagram illustrates the complete analytical workflow for both soil and water samples.

Caption: Figure 1. Analytical Workflow for Pirimicarb Residue Analysis.

Pirimicarb Degradation Pathway

Pirimicarb can degrade in the environment through processes like photolysis.[2][16] The primary degradation pathway involves photooxidation, leading to the formation of metabolites.[16]

Caption: Figure 2. Environmental Degradation Pathway of Pirimicarb.

References

- 1. Pirimicarb Analysis on Obelisc and Primesep Mixed-Mode HPLC Columns | SIELC Technologies [sielc.com]

- 2. Pirimicarb | C11H18N4O2 | CID 31645 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Removal of pirimicarb from agricultural waste water using cellulose acetate-modified ionic liquid membrane - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. umweltbundesamt.de [umweltbundesamt.de]

- 5. weber.hu [weber.hu]

- 6. researchgate.net [researchgate.net]

- 7. tandfonline.com [tandfonline.com]

- 8. researchgate.net [researchgate.net]

- 9. Portico [access.portico.org]

- 10. chromatographyonline.com [chromatographyonline.com]

- 11. QuEChERS approach for the determination of pesticide residues in soil | Separation Science [sepscience.com]

- 12. food.ec.europa.eu [food.ec.europa.eu]

- 13. chemijournal.com [chemijournal.com]

- 14. researchgate.net [researchgate.net]

- 15. scielo.br [scielo.br]

- 16. Photodegradation of the carbamate insecticide pirimicarb - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Pirimicarb Analysis using Solid-Phase Extraction (SPE)

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the sample preparation of various matrices for the analysis of the carbamate insecticide, pirimicarb, utilizing Solid-Phase Extraction (SPE) techniques. The protocols cover both modern dispersive SPE (d-SPE), commonly known as QuEChERS, and traditional cartridge-based SPE.

Introduction

Pirimicarb is a selective aphicide widely used in agriculture. Its determination in environmental and food samples is crucial for ensuring food safety and monitoring environmental contamination. Solid-Phase Extraction (SPE) is a widely adopted sample preparation technique that offers significant advantages over traditional liquid-liquid extraction, including reduced solvent consumption, higher sample throughput, and improved extract cleanliness. This document outlines validated protocols for the extraction and cleanup of samples containing pirimicarb for subsequent analysis by High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC), often coupled with Mass Spectrometry (MS).

Quantitative Data Summary

The following tables summarize the performance of different SPE methods for the analysis of pirimicarb in various matrices.

Table 1: Dispersive SPE (QuEChERS) for Pirimicarb Analysis in Food Matrices

| Sample Matrix | SPE Sorbents | Analytical Method | Recovery (%) | LOD (µg/kg) | LOQ (µg/kg) |

| Tomato, Cucumber, Cauliflower, Apple, Grape, Pear, Mung Bean, Peanut, Shrimp | d-SPE with PSA | HPLC-MS/MS | 74 - 110 | - | < 10 |

| Date Palm Fruits | d-SPE with PSA, C18EC, GCB | UHPLC-MS/MS | 88 - 106 | 0.01 - 0.005 | 0.003 - 0.04 |

| Various Foods | d-SPE with PSA and C18 | Not Specified | 70 - 120 | 0.03 | 0.1 |

| Fruits and Vegetables | d-SPE with PSA | GC/MS and LC/MS/MS | - | - | - |

Table 2: Cartridge SPE for Pirimicarb Analysis in Water and Honey

| Sample Matrix | SPE Cartridge | Analytical Method | Recovery (%) | LOD | LOQ |

| Groundwater | C18 | HPLC-DAD | 87.9 - 96.9 | - | 0.2 µg/L |

| Surface Water | Chromabond C18, Oasis HLB | GC-MS | > 65 | - | 2 - 20 ng/L |

| Honey | Florisil, C18 | LC-MS-IT | Pirimicarb detected after LLE, not SPE | - | - |

Experimental Protocols

Protocol 1: Dispersive SPE (QuEChERS) for Pirimicarb in Fruits and Vegetables

This protocol is based on the widely used QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method, a type of dispersive solid-phase extraction.

1. Sample Homogenization:

-

Weigh 10-15 g of a representative portion of the fruit or vegetable sample.

-

Homogenize the sample using a high-speed blender until a uniform paste is obtained.

2. Extraction:

-

Transfer 10 g of the homogenized sample into a 50 mL centrifuge tube.

-

Add 10 mL of acetonitrile (ACN).

-

For acidic pesticides or to improve stability, 1% acetic acid in acetonitrile can be used.[1]

-

Add the appropriate QuEChERS extraction salts (e.g., 4 g MgSO₄ and 1 g NaCl).

-

Cap the tube tightly and shake vigorously for 1 minute. This can be done manually or using a mechanical shaker.

-

Centrifuge the tube at ≥3000 rcf for 5 minutes.

3. Dispersive SPE Cleanup:

-

Take a 1 mL aliquot of the upper acetonitrile layer and transfer it to a 2 mL micro-centrifuge tube containing the d-SPE cleanup sorbents. A common combination for general-purpose cleanup is 150 mg anhydrous MgSO₄ and 25-50 mg of Primary Secondary Amine (PSA).[2] For samples with high fatty acid content, 50 mg of C18 sorbent can also be added.[2] For pigmented samples, graphitized carbon black (GCB) may be included, but it can retain planar pesticides.

-

Vortex the tube for 30 seconds to 1 minute.

-

Centrifuge at high speed (e.g., >10,000 rcf) for 2 minutes to pellet the sorbent and any remaining solids.

4. Final Extract Preparation:

-

Carefully transfer the cleaned supernatant to an autosampler vial.

-

The extract is now ready for analysis by LC-MS/MS or GC-MS. For GC analysis, a solvent exchange to a more volatile solvent like toluene may be necessary.

Protocol 2: Cartridge SPE for Pirimicarb in Water Samples

This protocol describes a general procedure for the extraction of pirimicarb from water samples using C18 cartridges.

1. Cartridge Conditioning:

-

Pass 5 mL of methanol through the C18 SPE cartridge (e.g., 500 mg, 6 mL) to activate the sorbent.

-

Follow with 5 mL of deionized water to equilibrate the cartridge. Do not allow the cartridge to go dry.

2. Sample Loading:

-

Pass the water sample (e.g., 100-500 mL, pH adjusted to neutral if necessary) through the conditioned cartridge at a flow rate of approximately 5-10 mL/min.

3. Cartridge Washing:

-

After loading the entire sample, wash the cartridge with 5-10 mL of deionized water to remove any polar interferences.

-

Dry the cartridge thoroughly by passing air or nitrogen through it for 10-20 minutes.

4. Elution:

-

Elute the retained pirimicarb from the cartridge with a small volume of an appropriate organic solvent. A common choice is 5-10 mL of acetonitrile or methanol. The elution can be performed in one or two steps.

-

Collect the eluate in a clean collection tube.

5. Concentration and Reconstitution:

-

Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.

-

Reconstitute the residue in a small, known volume (e.g., 1 mL) of a suitable solvent for the analytical instrument (e.g., acetonitrile or mobile phase for LC analysis).

-

The sample is now ready for injection.

Visualizations

Caption: General workflow for pirimicarb analysis using SPE.

Caption: Detailed workflow of the QuEChERS (d-SPE) method.

Conclusion

The choice of SPE technique for pirimicarb analysis depends on the sample matrix, the required limit of detection, and the available instrumentation. The QuEChERS method is highly effective and efficient for a wide range of food matrices, offering good recoveries and high throughput. Traditional cartridge SPE remains a valuable tool, particularly for aqueous samples, and can be tailored with different sorbents to handle specific matrix challenges. The provided protocols and data serve as a comprehensive guide for researchers and scientists to develop and validate robust analytical methods for the determination of pirimicarb residues.

References

Application Note: Accurate Quantitation of Pirimicarb in Complex Matrices Using Pirimicarb-d6 as an Internal Standard for Matrix Effect Correction

Audience: Researchers, scientists, and drug development professionals.

Introduction

The analysis of pesticide residues, such as the carbamate insecticide Pirimicarb, in complex matrices like food and environmental samples is a critical task for ensuring safety and regulatory compliance.[1] Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a preferred method due to its high sensitivity and selectivity.[2] However, a significant challenge in LC-MS/MS analysis is the "matrix effect," where co-eluting endogenous components from the sample matrix interfere with the ionization of the target analyte, leading to either ion suppression or enhancement.[3][4] This phenomenon can compromise the accuracy, precision, and reproducibility of quantitative results.

The most effective strategy to mitigate matrix effects is the use of a stable isotope-labeled internal standard (SIL-IS).[5][6] A SIL-IS, such as Pirimicarb-d6, is an ideal internal standard because it shares nearly identical physicochemical properties and chromatographic behavior with the native analyte (Pirimicarb).[7] It co-elutes with the analyte and experiences the same degree of matrix-induced ionization changes.[3] By calculating the ratio of the analyte peak area to the SIL-IS peak area, variations caused by the matrix effect and sample preparation can be effectively normalized, leading to highly accurate and reliable quantification.[8]